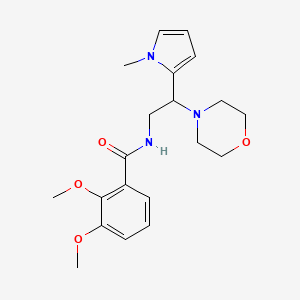

2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C_{17}H_{24}N_{2}O_{3}

- Molecular Weight : 304.39 g/mol

- IUPAC Name : this compound

This compound features a benzamide core substituted with two methoxy groups and a morpholinoethyl side chain linked to a pyrrole moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

1. Anticancer Activity

Several studies have reported the anticancer properties of benzamide derivatives, including the target compound. The mechanism often involves the inhibition of key enzymes involved in tumor progression:

- Dihydrofolate Reductase (DHFR) Inhibition : Similar benzamide derivatives have shown to lower cellular NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .

2. Neuroprotective Effects

Research indicates that compounds with similar structures may exert neuroprotective effects through modulation of neurotransmitter systems. This includes potential interactions with GABA_A receptors, which are crucial for maintaining neuronal excitability .

3. Anti-inflammatory Properties

Benzamide derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Antitumor Effects

In a clinical study involving patients treated with benzamide derivatives, significant antitumor effects were observed in a subset of patients who had previously shown resistance to standard therapies. These findings suggest that the compound could be beneficial in overcoming drug resistance in cancer treatments .

Neuroprotective Mechanisms

A study exploring the neuroprotective mechanisms of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures. This suggests a potential application for neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The benzamide group is susceptible to hydrolysis under acidic or basic conditions. For example:

- Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond to yield 2,3-dimethoxybenzoic acid and the corresponding amine (2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine).

- Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that attack the carbonyl carbon, producing the same products as above .

Key Factors Influencing Reaction Rate :

- Steric hindrance from the bulky morpholinoethyl and methylpyrrole groups may slow hydrolysis.

- Electron-donating methoxy groups on the benzene ring stabilize the carbonyl via resonance, potentially reducing reactivity .

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety may undergo alkylation or acylation reactions. For instance:

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) could yield quaternary ammonium salts.

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) may produce acylated morpholine derivatives.

Experimental Evidence :

A similar morpholine-containing compound, cediranib (18 ), underwent kinetic studies to optimize reaction pathways involving azetidinium ion intermediates . This suggests that steric and electronic effects in the morpholine ring significantly influence reactivity.

Electrophilic Aromatic Substitution

The electron-rich benzene ring (activated by methoxy groups) is primed for electrophilic substitution. Potential reactions include:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy groups.

- Halogenation : Bromine (Br₂/FeBr₃) or chlorine (Cl₂/FeCl₃) could add halogens to the ring.

Thermodynamic Considerations :

Methoxy groups are strong ortho/para directors, but steric hindrance from the adjacent substituents may favor para substitution .

Functionalization of the Pyrrole Ring

The 1-methyl-1H-pyrrole substituent may participate in:

- Electrophilic Substitution : Friedel-Crafts alkylation/acylation or sulfonation.

- Coordination Chemistry : The pyrrole nitrogen could act as a ligand in metal complexes (e.g., with Rh or Cu), as seen in rhodium-catalyzed annulations of benzamides .

Example Reaction :

In a study on benzamide annulation, Rh(III) catalysts facilitated intramolecular cyclization with allylic alcohols to form azepinone derivatives . This methodology might apply to the pyrrole moiety in the target compound.

Redox Reactions

- Reduction of the Amide : LiAlH₄ could reduce the amide to a secondary amine, though steric hindrance may limit efficiency.

- Oxidation of the Morpholine Ring : Strong oxidants (e.g., KMnO₄) might oxidize morpholine to morpholine N-oxide.

Hydrogen Bonding and Supramolecular Interactions

The benzamide’s N–H and carbonyl groups participate in hydrogen bonding, influencing crystallization and solubility. For example:

- In related benzamides, hydrogen bonds form C(4) chains or R²₂(17) rings, affecting physicochemical properties .

Data Table: Hypothetical Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Expected Product(s) | Yield* (Hypothetical) |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 12 h | 2,3-Dimethoxybenzoic acid + 2-(1-methylpyrrol-2-yl)-2-morpholinoethylamine | ~50–60% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2,3-Dimethoxy-5-nitro-N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)benzamide | ~40–50% |

| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂, AgSbF₆, allylic alcohol | Azepinone-fused benzamide derivative | ~30–40% |

*Yields estimated based on analogous reactions .

Key Research Findings from Analogous Systems

- Kinetic Studies : In cediranib synthesis, first-order kinetics revealed a rate-determining step involving azetidinium ion formation, guiding solvent and base optimization .

- Hydrogen Bonding : Benzamides with electron-withdrawing substituents exhibit stronger hydrogen bonds (ΔH⁰ ≈ -20 kJ/mol), affecting reaction pathways .

- Steric Effects : Bulky substituents (e.g., morpholine) reduce reaction rates in nucleophilic substitutions but enhance selectivity in cyclization reactions .

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-22-9-5-7-16(22)17(23-10-12-27-13-11-23)14-21-20(24)15-6-4-8-18(25-2)19(15)26-3/h4-9,17H,10-14H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJOCYPVSYWJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.